

Pan-Genotypic Activity of PSI-7409: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PSI-7409 tetrasodium	
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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the pan-genotype activity of PSI-7409, the active triphosphate metabolite of the direct-acting antiviral agent sofosbuvir. It is intended for researchers, scientists, and drug development professionals engaged in the study of hepatitis C virus (HCV) and antiviral therapeutics.

Introduction

PSI-7409 is a uridine nucleotide analog that acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Its parent prodrug, sofosbuvir (formerly PSI-7977), is a cornerstone of modern HCV therapy, valued for its high barrier to resistance and its activity against all six major HCV genotypes. This pan-genotypic activity is a critical attribute, simplifying treatment regimens and broadening their applicability. This guide details the mechanism of action, in vitro and clinical efficacy, and the experimental protocols used to characterize the pan-genotypic profile of PSI-7409.

Mechanism of Action

Sofosbuvir is administered as a phosphoramidate prodrug, which undergoes intracellular metabolism in hepatocytes to form the active triphosphate, PSI-7409.[1] This conversion is a multi-step enzymatic process. Once formed, PSI-7409 mimics the natural uridine triphosphate (UTP) and is incorporated into the nascent viral RNA chain by the HCV NS5B polymerase. The presence of a 2'-fluoro and 2'-C-methyl group on the ribose sugar of PSI-7409 sterically hinders

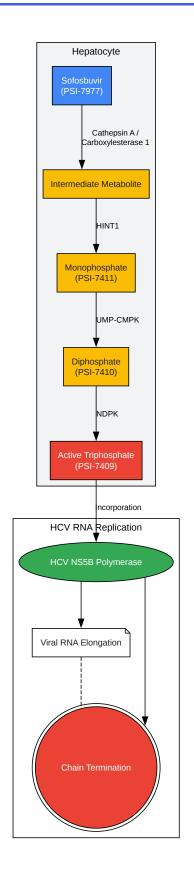


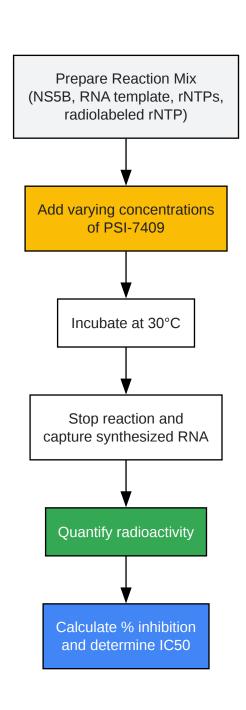




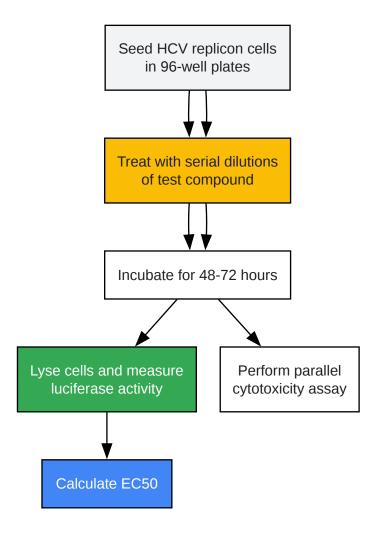
the addition of the next nucleotide, thereby acting as a chain terminator and halting viral RNA replication.[2]











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• To cite this document: BenchChem. [Pan-Genotypic Activity of PSI-7409: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2502963#pan-genotype-activity-of-psi-7409]

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